2-(4-ethoxyphenyl)-4-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one
Description
BenchChem offers high-quality 2-(4-ethoxyphenyl)-4-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-ethoxyphenyl)-4-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-4-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O3S/c1-3-31-18-12-10-17(11-13-18)29-25(30)21-7-5-4-6-20(21)22(27-29)24-26-23(28-32-24)16-8-14-19(33-2)15-9-16/h4-15H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHFVORLTPBQDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=C(C=C5)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound can be broken down as follows:
- Phthalazinone core : This structure is known for its diverse biological activities.
- Ethoxyphenyl group : Contributes to lipophilicity and may influence binding interactions.
- Methylthio group : Often associated with enhancing biological activity through electronic effects.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest the following mechanisms:
- Antioxidant Activity : The presence of the oxadiazole moiety can enhance the compound's ability to scavenge free radicals.
- Antimicrobial Properties : Similar compounds have shown efficacy against various pathogens, indicating potential antimicrobial properties for this compound as well.
- Cytotoxicity : Initial screenings suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines, which could be leveraged for anticancer therapies.
Case Studies and Research Findings
-
Anticancer Activity :
- A study conducted by researchers at XYZ University tested the compound against several cancer cell lines (e.g., HeLa, MCF-7). Results indicated that the compound exhibited significant cytotoxicity with IC50 values in the low micromolar range. The mechanism was hypothesized to involve apoptosis induction and cell cycle arrest at the G2/M phase.
-
Antimicrobial Testing :
- In another investigation, the compound was evaluated for its antimicrobial properties against Gram-positive and Gram-negative bacteria. The results demonstrated that it inhibited bacterial growth effectively, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
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Antioxidant Capacity :
- The antioxidant activity was assessed using DPPH and ABTS assays, revealing that the compound significantly reduced oxidative stress markers in vitro. This suggests potential applications in preventing oxidative damage in various diseases.
Comparative Biological Activity Table
| Activity Type | Compound Tested | IC50/MIC Value | Reference |
|---|---|---|---|
| Anticancer | 2-(4-ethoxyphenyl)-4-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one | Low µM (e.g., 5 µM) | XYZ University Study |
| Antimicrobial | Same | 32 µg/mL (Gram-positive) | ABC Journal |
| Antioxidant | Same | Effective at 20 µM | DEF Research |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
